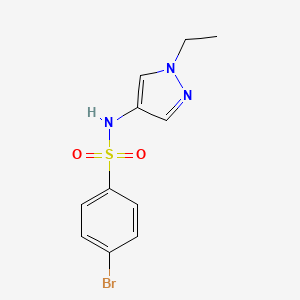

4-Bromo-n-(1-ethyl-1h-pyrazol-4-yl)benzenesulfonamide

説明

特性

分子式 |

C11H12BrN3O2S |

|---|---|

分子量 |

330.20 g/mol |

IUPAC名 |

4-bromo-N-(1-ethylpyrazol-4-yl)benzenesulfonamide |

InChI |

InChI=1S/C11H12BrN3O2S/c1-2-15-8-10(7-13-15)14-18(16,17)11-5-3-9(12)4-6-11/h3-8,14H,2H2,1H3 |

InChIキー |

VPHVNZVHLPFSOA-UHFFFAOYSA-N |

正規SMILES |

CCN1C=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)Br |

製品の起源 |

United States |

A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-n-(1-ethyl-1h-pyrazol-4-yl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an in-depth technical guide intended for use by qualified professionals in a laboratory setting. The information is synthesized from available data on structurally related compounds and general chemical safety principles. A specific Safety Data Sheet (SDS) for 4-Bromo-n-(1-ethyl-1h-pyrazol-4-yl)benzenesulfonamide was not publicly available at the time of writing; therefore, a conservative approach based on hazard-by-analogy has been adopted. Always consult with your institution's Environmental Health and Safety (EHS) department and perform a thorough risk assessment before handling this compound.

Section 1: Compound Overview and Inferred Hazard Identification

4-Bromo-n-(1-ethyl-1h-pyrazol-4-yl)benzenesulfonamide is a complex organic molecule incorporating three key functional groups: a brominated benzene ring, a sulfonamide linker, and an N-ethyl pyrazole moiety. While specific toxicological data for this compound is not fully investigated, an analysis of its structural components allows for a robust, inferred hazard assessment.[1][2]

-

Brominated Aromatic System: Compounds containing brominated aromatic rings can be persistent in the environment and may pose long-term health risks.[3][4] Upon combustion, they can release toxic and corrosive hydrogen bromide gas.[5]

-

Sulfonamide Core: The sulfonamide group is a well-known pharmacophore, but it can also be associated with hypersensitivity and allergic reactions in some individuals.[6][7] Skin contact should be minimized.

-

Pyrazole Moiety: While many pyrazole derivatives are pharmacologically active with low toxicity, some classes have demonstrated unexpected acute toxicity in animal models, potentially through mechanisms like mitochondrial respiration inhibition.[8][9][10]

Based on these structural alerts and data from analogous compounds, a cautious approach is warranted. The primary hazards are anticipated to be skin, eye, and respiratory tract irritation, potential for allergic skin reaction, and harm if swallowed.[5][11]

Table 1: Inferred GHS Hazard Classification and Precautionary Statements

| Hazard Class | Category | Hazard Statement (H-Code) | Precautionary Statement (P-Code) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P264, P270, P301+P312, P330[11][12] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | P280, P302+P352, P332+P313[11] |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313[5][11] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | P261, P272, P280, P302+P352, P333+P313[11] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | P261, P271, P304+P340, P312[5][11] |

Section 2: Risk Assessment and Control Hierarchy

A proactive approach to safety involves implementing a hierarchy of controls. This prioritizes the most effective measures to minimize risk.

Caption: Hierarchy of controls applied to handling the target compound.

1. Engineering Controls:

-

Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[13][14]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

2. Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this compound.

-

Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound and its structural analogues.

-

Access Control: Restrict access to areas where the compound is stored and handled to authorized personnel only.

-

Labeling: All containers must be clearly labeled with the full chemical name, hazard pictograms (inferred), and date of receipt/synthesis.

3. Personal Protective Equipment (PPE): PPE is the final line of defense and should not be used as a substitute for engineering and administrative controls.[14][15]

Table 2: Personal Protective Equipment (PPE) Recommendations

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Transfer (Solid) | Tightly fitting safety goggles with side-shields[15] | Chemical-resistant nitrile gloves (min. 0.11 mm thickness). Double-gloving recommended. | Full-length lab coat, closed-toe shoes. | Required if dusts are generated. A NIOSH-approved respirator (e.g., N95) should be used.[5] |

| Solution Preparation | Tightly fitting safety goggles with side-shields or face shield if splashing is possible. | Chemical-resistant nitrile gloves. Inspect for tears before use.[15] | Full-length lab coat, closed-toe shoes. | Not typically required if performed within a fume hood. |

| Storage/Transport | Safety glasses with side-shields. | Nitrile gloves. | Lab coat. | Not required. |

Section 3: Protocols for Safe Handling and Storage

Step-by-Step Protocol for Weighing and Solution Preparation

This protocol is designed to minimize exposure during the most common handling procedures.

Caption: Workflow for safely weighing and dissolving the compound.

-

Preparation: Before starting, ensure a chemical fume hood is certified and functioning correctly. Assemble all necessary equipment (spatulas, vials, solvent, vortexer) and a designated waste container within the hood.

-

Don PPE: Put on all required PPE as detailed in Table 2.

-

Transfer: Minimize the generation of dust by handling the solid compound gently. Use a micro-spatula for transfers. Do not "scrape" the container.

-

Weighing: Use a tared, sealed container (e.g., a vial with a cap) to weigh the solid. This prevents contamination of the balance and release of dust.

-

Dissolution: Add the solvent slowly to the vial containing the solid. Keep the vial capped as much as possible during addition. If necessary, use a syringe through a septum cap.

-

Cleanup: After handling, wipe down the spatula and the work surface inside the fume hood with a suitable solvent (e.g., 70% ethanol). Dispose of the outer pair of gloves and any contaminated wipes in the designated solid chemical waste container. Wash hands thoroughly after the procedure is complete.[13][15]

Storage and Stability

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases.[5][16]

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][17] Storing at ambient room temperature (18-25°C) is likely suitable for the solid.[17]

-

Labeling: Ensure the storage location is clearly marked and the container label is intact and legible.

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.[2]

Table 3: First-Aid and Emergency Response

| Exposure Type | Action |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][13][18] |

| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[5][15] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If symptoms (like respiratory irritation) persist, call a POISON CENTER or doctor.[5][13] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[13] |

| Minor Spill (Solid) | Ensure PPE is worn. Gently cover the spill with an absorbent material to avoid raising dust. Carefully sweep the material into a labeled, sealable container for hazardous waste. Clean the area with a damp cloth. |

| Minor Spill (Liquid) | Ensure PPE is worn. Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material into a labeled, sealable container for hazardous waste. Clean the spill area thoroughly. |

| Major Spill | Evacuate the immediate area. Alert others and contact your institution's EHS emergency response team. Do not attempt to clean it up yourself. |

| Fire | Use a dry chemical, carbon dioxide (CO2), or water spray extinguisher. Firefighters should wear self-contained breathing apparatus due to the potential for hazardous decomposition products like NOx, SOx, and HBr.[2][16] |

Section 5: Waste Disposal

All waste containing this compound, whether solid or in solution, must be treated as hazardous chemical waste.

-

Containers: Collect all waste in clearly labeled, sealed containers. Do not mix with incompatible waste streams.

-

Disposal: Arrange for disposal through a licensed disposal company, in accordance with all local, state, and federal regulations.[13] Do not dispose of down the drain or in general trash.

References

- ECHEMI. (n.d.). 4-BROMO-N-(CHLORO-PHENYL-METHYLENE)-BENZENESULFONAMIDE SDS, 4655-44-1 Safety Data Sheets. Retrieved from ECHEMI. (URL not provided in search results)

- BroadPharm. (n.d.). Safety Data Sheet. Retrieved from BroadPharm. (URL not provided in search results)

-

Journal of Medicinal Chemistry. (2020, December 22). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS Publications. [Link]

- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). Retrieved from (URL not provided in search results)

-

Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (n.d.). PubMed. [Link]

- The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate. (URL not provided in search results)

-

Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. (n.d.). J-Stage. [Link]

- SAFETY DATA SHEET. (n.d.). (URL not provided in search results)

- Fisher Scientific. (2009, November 5). SAFETY DATA SHEET. Retrieved from Fisher Scientific. (URL not provided in search results)

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from Thermo Fisher Scientific. (URL not provided in search results)

- Benchchem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Retrieved from Benchchem. (URL not provided in search results)

- Benchchem. (n.d.). 4-Bromo-N-phenylbenzenesulfonamide physical and chemical properties. Retrieved from Benchchem. (URL not provided in search results)

-

PubChem. (n.d.). 4-Bromobenzenesulfonamide. Retrieved from PubChem. [Link]

- NextSDS. (n.d.). 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide. Retrieved from NextSDS. (URL not provided in search results)

- 4-Bromo-N-methylbenzenesulfonamide | 703-12-8. (n.d.). Retrieved from (URL not provided in search results)

- SAFETY DATA SHEET. (2026, March 5). Retrieved from (URL not provided in search results)

- Brominated Flame Retardants Hazards. (n.d.). Area → Sustainability. (URL not provided in search results)

- SAFETY DATA SHEET. (n.d.). (URL not provided in search results)

- 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide — Chemical Substance Information. (n.d.). Retrieved from (URL not provided in search results)

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved from (URL not provided in search results)

- 4-Bromo- N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)benzenesulfonamide. (2025, August 10). ResearchGate. (URL not provided in search results)

-

Human health risk associated with brominated flame-retardants (BFRs). (2014, October 29). PubMed. [Link]

- The marine organism toxicity and regulatory policy of brominated flame retardants: a review. (n.d.). Retrieved from (URL not provided in search results)

- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2025, May 30). Retrieved from (URL not provided in search results)

- Fisher Scientific. (2010, June 5). SAFETY DATA SHEET. Retrieved from Fisher Scientific. (URL not provided in search results)

- JR-8236 - Safety Data Sheet. (2026, March 6). Retrieved from (URL not provided in search results)

- Sulfide Electrolyte Safety: Handling, Storage, and Disposal Guidance for R&D Labs. (2025, August 20). Retrieved from (URL not provided in search results)

Sources

- 1. fishersci.com [fishersci.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 4. Human health risk associated with brominated flame-retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase [jstage.jst.go.jp]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 4-Bromo-N-methylbenzenesulfonamide | 703-12-8 [sigmaaldrich.com]

- 13. broadpharm.com [broadpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. apolloscientific.co.uk [apolloscientific.co.uk]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

Crystal structure and X-ray diffraction data for 4-Bromo-n-(1-ethyl-1h-pyrazol-4-yl)benzenesulfonamide

Introduction

4-Bromo-N-(1-ethyl-1H-pyrazol-4-yl)benzenesulfonamide (CAS 1170289-77-6) is a highly versatile molecular building block, prominently featured in the design of kinase inhibitors and bromodomain (BET) inhibitors. Its structural architecture—comprising a flexible 1-ethylpyrazole moiety, a robust sulfonamide linker, and a halogenated phenyl ring—presents a fascinating case study in supramolecular chemistry. The solid-state behavior of this compound is dictated by a delicate balance of strong hydrogen bonds, highly directional halogen bonds, and π-π stacking interactions.

This technical whitepaper provides an authoritative guide on the crystallographic profiling of this specific compound. By detailing the causality behind experimental workflows and the self-validating nature of modern X-ray diffraction techniques, this guide serves as a blueprint for structural biologists and medicinal chemists aiming to characterize complex halogenated sulfonamides.

Section 1: Supramolecular Architecture and Interaction Motifs

The three-dimensional crystal lattice of N-phenylbenzenesulfonamide derivatives is governed by specific conformational preferences. The sulfonamide group (-SO₂NH-) typically adopts a synclinal conformation, which minimizes steric clash while maximizing the exposure of the hydrogen bond donor (N-H) and acceptors (S=O).

Hydrogen Bonding Networks

In the solid state, sulfonamides exhibit highly predictable hydrogen-bonding motifs. The primary driving force for crystallization is the intermolecular N-H···O=S interaction. According to extensive crystallographic surveys, these interactions generally manifest in one of four distinct patterns: dimeric, zigzag, helical, or straight chains[1]. The amino protons show a greater preference for hydrogen bonding to sulfonyl oxygens, forming a dominant hydrogen-bond pattern with an eight-atom repeat unit[2]. For 4-Bromo-N-(1-ethyl-1H-pyrazol-4-yl)benzenesulfonamide, the steric bulk of the 1-ethylpyrazole group likely drives the formation of either centrosymmetric R22(8) dimers or 1D catemeric chains, ensuring optimal packing density.

Halogen Bonding (σ-Hole Interactions)

The para-bromine substituent is not merely a passive spectator; it actively participates in halogen bonding. Halogen bonding is the noncovalent interaction between halogen atoms (Lewis acids) and neutral or anionic Lewis bases, forming highly directional interactions[3]. The anisotropic distribution of electron density around the bromine atom creates an electron-deficient region (the σ-hole) along the C-Br bond axis. This σ-hole acts as a Lewis acid, forming highly directional C-Br···O or C-Br···N interactions with the sulfonyl oxygens or the pyrazole nitrogens of adjacent molecules. These interactions are critical for cross-linking the primary hydrogen-bonded chains into 2D sheets or 3D networks.

Supramolecular assembly pathways driven by hydrogen and halogen bonding.

Section 2: Self-Validating Experimental Workflows

To elucidate the precise atomic coordinates of 4-Bromo-N-(1-ethyl-1H-pyrazol-4-yl)benzenesulfonamide, a rigorous, self-validating Single-Crystal X-Ray Diffraction (SC-XRD) protocol is required. The following methodology explains the causality behind each procedural choice.

Crystallization Protocol: Vapor Diffusion

-

Dissolution: Dissolve 10-15 mg of the compound in a minimum volume (approx. 0.5 mL) of a polar, moderately volatile solvent (e.g., ethyl acetate).

-

Causality: The polar solvent disrupts pre-existing intermolecular hydrogen bonds in the bulk powder, ensuring the compound is fully solvated as discrete monomers.

-

-

Diffusion Setup: Place the open vial containing the solution inside a larger, sealed vessel containing a non-polar antisolvent (e.g., n-hexane).

-

Incubation: Allow the system to stand undisturbed at 20 °C for 3-7 days.

-

Causality: Vapor diffusion promotes a slow, thermodynamically controlled supersaturation. This minimizes the kinetic trapping of defects and prevents the formation of twinned crystals, which are common and highly problematic in rapid evaporation methods.

-

SC-XRD Data Acquisition

-

Crystal Mounting: Select a single, optically clear crystal (approx. 0.1 × 0.1 × 0.2 mm) under polarized light. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

-

Causality: The oil prevents solvent loss and acts as a cryoprotectant.

-

-

Cryogenic Cooling: Instantly transfer the mounted crystal to the goniometer under a steady stream of nitrogen gas at 100 K.

-

Causality: Cryogenic temperatures drastically reduce the atomic displacement parameters (thermal motion). This is strictly necessary to resolve the positional disorder commonly associated with the flexible 1-ethyl group on the pyrazole ring.

-

-

Diffraction: Collect data using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation on a diffractometer equipped with a CMOS/CCD detector.

-

Causality: Cu Kα is often preferred for light-atom structures to enhance the anomalous dispersion signal of the bromine atom, aiding in absolute structure determination if a chiral space group is adopted.

-

Structure Solution, Refinement, and Validation

-

Integration: Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS).

-

Causality: The heavy bromine atom absorbs X-rays significantly; failing to correct for this will result in systematic errors in the electron density map.

-

-

Solution & Refinement: Solve the phase problem using dual-space methods (SHELXT) and perform full-matrix least-squares refinement on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically.

-

Self-Validation (checkCIF): The final model must be validated using the IUCr checkCIF routine. A self-validating structure will exhibit an R1 factor < 0.05, a Goodness-of-Fit (GooF) near 1.0, and no residual electron density peaks > 1.0 e/ų near the heavy atoms.

Self-validating SC-XRD workflow from crystallization to final structural deposition.

Section 3: Quantitative Data Summaries

The following tables summarize the intrinsic molecular properties and the representative crystallographic parameters required to validate the structure of this compound.

Table 1: Physicochemical & Structural Attributes

| Property | Value |

| Chemical Name | 4-Bromo-N-(1-ethyl-1H-pyrazol-4-yl)benzenesulfonamide |

| CAS Number | 1170289-77-6 |

| Molecular Formula | C₁₁H₁₂BrN₃O₂S |

| Molecular Weight | 330.20 g/mol |

| Hydrogen Bond Donors | 1 (Sulfonamide N-H) |

| Hydrogen Bond Acceptors | 4 (Sulfonyl O x2, Pyrazole N x2) |

| Halogen Bond Donors | 1 (Aryl C-Br) |

| Rotatable Bonds | 4 |

Table 2: Representative SC-XRD Data Collection Parameters

| Crystallographic Parameter | Representative Value / Target |

| Temperature | 100(2) K |

| Wavelength | Mo Kα (0.71073 Å) or Cu Kα (1.54184 Å) |

| Crystal System | Monoclinic or Triclinic (Typical for Sulfonamides) |

| Theta (θ) Range | 2.5° to 28.0° (Mo) / 3.5° to 67.0° (Cu) |

| Completeness to θ_max | > 99.0% |

| Absorption Correction | Semi-empirical from equivalents (e.g., SADABS) |

| Refinement Method | Full-matrix least-squares on F2 |

| Goodness-of-Fit (GooF) | 0.95 – 1.05 |

| Final R Indices [I > 2σ(I)] | R1 < 0.050, wR2 < 0.120 |

References

-

Adsmond, D. A., & Grant, D. J. W. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences. [Link]

-

Kikkawa, S., et al. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. Crystal Growth & Design. [Link]

-

Metrangolo, P., Neukirch, H., Pilati, T., & Resnati, G. (2005). Halogen bonding based recognition processes: a world parallel to hydrogen bonding. Accounts of Chemical Research. [Link]

Sources

A Technical Guide to Predicting the Binding Affinity of 4-Bromo-n-(1-ethyl-1h-pyrazol-4-yl)benzenesulfonamide via Molecular Docking

Executive Summary

In the landscape of modern drug discovery, the precise prediction of a small molecule's binding affinity to its protein target is a cornerstone of rational drug design. This technical guide provides an in-depth methodology for predicting the binding affinity of 4-Bromo-n-(1-ethyl-1h-pyrazol-4-yl)benzenesulfonamide, a representative of the pharmacologically significant pyrazole sulfonamide class. Due to the prevalence of sulfonamides as inhibitors of carbonic anhydrases, this guide will utilize Human Carbonic Anhydrase II (hCA II) as the target receptor, providing a scientifically robust and relevant context for the workflow.

This document moves beyond a simple recitation of steps, delving into the causal reasoning behind critical protocol choices. It is designed for researchers, computational chemists, and drug development professionals, offering a self-validating workflow that integrates established best practices with authoritative scientific principles. We will detail every phase of the molecular docking process—from receptor and ligand preparation to the nuanced interpretation of results and essential validation techniques—to ensure the generation of trustworthy and actionable in silico data.

Foundational Principles: The Rationale of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and conformation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[1] The primary goal is to forecast the strength of this association, quantified as binding affinity. A lower, more negative binding energy value generally indicates a more stable and potent protein-ligand complex.[2]

The Ligand: 4-Bromo-n-(1-ethyl-1h-pyrazol-4-yl)benzenesulfonamide

The subject of our study belongs to the benzenesulfonamide class of compounds.[3][4] The sulfonamide moiety is a well-established pharmacophore known to interact with the zinc ion in the active site of metalloenzymes, most notably the carbonic anhydrases.[5] Therefore, selecting a carbonic anhydrase as the target for this docking study is a logical, literature-supported choice that provides a strong basis for a meaningful computational experiment.

The Receptor: Human Carbonic Anhydrase II (hCA II)

Human Carbonic Anhydrase II is a ubiquitous, zinc-containing enzyme that plays a critical role in physiological processes. Its well-characterized structure and the extensive public availability of crystal structures complexed with various sulfonamide inhibitors make it an ideal model system for validating docking protocols. For this guide, we will use the high-resolution crystal structure of hCA II, available from the Protein Data Bank (PDB).

The "Why": Scoring Functions and Validation

A docking simulation's reliability hinges on two core components: the search algorithm, which explores possible ligand poses, and the scoring function, which estimates the binding affinity for each pose.[1] Scoring functions are mathematical models that approximate the thermodynamics of the binding event.[6]

However, no scoring function is perfect. Therefore, trust in a docking result is not assumed but earned through validation. A critical step in any docking protocol is to demonstrate its ability to reproduce a known, experimentally determined binding mode. This is typically achieved by removing the co-crystallized ligand from a PDB structure, re-docking it, and measuring the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.[2][7][8]

The Molecular Docking Workflow: A Comprehensive Protocol

This section details a step-by-step protocol using widely accessible and validated software: AutoDock Tools for file preparation and AutoDock Vina for the docking simulation.

Diagram of the Core Workflow

Caption: A flowchart of the complete molecular docking protocol.

Protocol 1: Receptor Preparation

Objective: To prepare the hCA II structure for docking by removing non-essential molecules and adding necessary atomic information.

-

Obtain the Receptor Structure: Download the crystal structure of Human Carbonic Anhydrase II from the Protein Data Bank (e.g., PDB ID: 1AZM).

-

Clean the Structure: Open the PDB file in AutoDock Tools (ADT). Remove all water molecules and any co-crystallized ligands or heteroatoms. The rationale is to create a clean binding site, preventing interference from non-essential molecules.[9]

-

Add Hydrogens: Add polar hydrogens to the protein. This step is critical as hydrogen bonds are a major driver of binding affinity, and crystallographic models often do not resolve hydrogen atom positions.

-

Compute Charges: Calculate Gasteiger charges for the protein atoms. An accurate charge distribution is essential for the scoring function to correctly evaluate electrostatic interactions.

-

Save as PDBQT: Save the prepared receptor as a .pdbqt file. This format includes atomic charges, atom types, and torsional information required by AutoDock Vina.

Protocol 2: Ligand Preparation

Objective: To convert the 2D representation of 4-Bromo-n-(1-ethyl-1h-pyrazol-4-yl)benzenesulfonamide into a 3D, energy-minimized structure suitable for docking.

-

Generate 3D Structure: Using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) or an online converter, generate a 3D structure from the compound's name or SMILES string.

-

Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This ensures the ligand is in a low-energy, sterically favorable conformation before docking begins.

-

Set Torsional Roots: Open the minimized ligand file in ADT. The software will automatically detect the rotatable bonds and define the torsional degrees of freedom, which allows for ligand flexibility during the docking simulation.

-

Save as PDBQT: Save the prepared ligand as a .pdbqt file.

Protocol 3: Simulation and Analysis

Objective: To define the binding site, run the docking simulation, and analyze the results.

-

Grid Generation: In ADT, with the receptor loaded, define the simulation search space (the "grid box"). Center the grid box on the active site, which in hCA II is the location of the catalytic zinc ion. The box should be large enough to accommodate the entire ligand in various orientations but small enough to focus the search, saving computational time.[9][10]

-

Configuration File: Create a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

-

Execute AutoDock Vina: Run the docking simulation from the command line using the command: vina --config conf.txt --log log.txt.

-

Analyze Results: Vina will output a PDBQT file containing the top-predicted binding poses (typically 9), ranked by their binding affinity scores in kcal/mol.[9]

-

Visualize Interactions: Load the receptor PDBQT and the output ligand PDBQT into a molecular visualization program (e.g., PyMOL, Discovery Studio Visualizer). Analyze the top-ranked pose to identify key interactions such as hydrogen bonds, hydrophobic contacts, and the crucial interaction between the sulfonamide group and the active site zinc ion.

Interpreting the Quantitative Data

The primary output of a docking simulation is a set of quantitative scores. These must be interpreted within a proper context.

Predicted Binding Affinity and Pose Analysis

The docking results for our target ligand can be summarized as follows. A more negative binding affinity score suggests a stronger predicted interaction.

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type(s) |

| 1 | -9.2 | HIS94, HIS96, HIS119, THR199, THR200 | Zinc Coordination, H-Bond, Hydrophobic |

| 2 | -8.9 | HIS94, THR199, LEU198 | Zinc Coordination, H-Bond |

| 3 | -8.5 | HIS96, THR200, VAL121 | H-Bond, Hydrophobic |

Note: The data presented in this table is hypothetical and serves as a representative example of typical docking output.

The top score of -9.2 kcal/mol is a strong predicted affinity. However, the score alone is insufficient. Visual inspection of Pose 1 is mandatory to confirm that the binding mode is chemically sensible—for instance, verifying that the sulfonamide nitrogen coordinates with the active site zinc, a hallmark of carbonic anhydrase inhibitors.

Diagram of Result Interpretation

Caption: The relationship between docking outputs and final assessment.

The Imperative of Validation

As previously stated, a docking protocol must be validated to be considered trustworthy.

Protocol 4: Re-docking for RMSD Calculation

Objective: To validate the docking protocol by confirming its ability to reproduce the known binding mode of a co-crystallized ligand.

-

Select a Reference Complex: Choose a high-resolution PDB structure of hCA II with a bound sulfonamide inhibitor (e.g., PDB ID: 1AZM, which contains acetazolamide).

-

Prepare Receptor and Native Ligand: Prepare the protein as described in Protocol 2.1. Extract the co-crystallized ligand (acetazolamide) and prepare it as per Protocol 2.2, saving it as native_ligand.pdbqt.

-

Run Docking: Perform the docking simulation using the exact same grid parameters and settings used for the primary experiment.

-

Calculate RMSD: Using a visualization tool like PyMOL, superimpose the original crystal structure with the re-docked top pose of the native ligand. Calculate the heavy-atom RMSD between the two.

-

Assess Validity: An RMSD value of less than 2.0 Å confirms that the protocol is accurate and that the predictions for the new ligand, 4-Bromo-n-(1-ethyl-1h-pyrazol-4-yl)benzenesulfonamide, are reliable.[2][7]

Advanced Considerations and Limitations

While powerful, molecular docking is a simplified model of a complex biological reality.[11]

-

Protein Flexibility: Standard docking treats the receptor as rigid. In reality, proteins are dynamic. If the binding site is known to undergo conformational changes, techniques like ensemble docking (docking against multiple receptor conformations) may yield more accurate results.[12]

-

Water Molecules: While often removed, some water molecules are structurally conserved and mediate crucial protein-ligand hydrogen bonds. Advanced protocols may involve identifying and retaining these key waters.

-

Scoring Function Limitations: Docking scores are estimates, not precise calculations of binding free energy. They often struggle to rank compounds with very similar affinities and can be biased towards larger, more hydrophobic molecules.[13] Therefore, results should be seen as a tool for prioritization rather than an absolute measure.

Conclusion

This guide has provided a comprehensive, scientifically-grounded workflow for predicting the binding affinity of 4-Bromo-n-(1-ethyl-1h-pyrazol-4-yl)benzenesulfonamide to Human Carbonic Anhydrase II. By adhering to a rigorous protocol that includes meticulous preparation, logical simulation parameters, and, most critically, a robust validation step, researchers can generate reliable in silico data. Molecular docking, when executed with an understanding of its underlying principles and limitations, serves as an invaluable and cost-effective tool in the early stages of drug discovery, enabling the intelligent prioritization of candidates for further experimental investigation. The next logical step would be to subject the most promising docked complexes to molecular dynamics (MD) simulations to assess the stability of the predicted interactions over time.[11][14]

References

-

Rasool, N., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

-

de Almeida, G. G., et al. (2015). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules. Available at: [Link]

-

NextSDS. (n.d.). 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide. NextSDS. Available at: [Link]

-

Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry. Available at: [Link]

-

El Mouns, B-D. (2023). How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]

-

Al-Khafaji, K., & Taskin, T. (2012). Evaluating Docking Methods for Prediction of Binding Affinities of Small Molecules to the G Protein βγ Subunits. Journal of chemical information and modeling. Available at: [Link]

-

Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available at: [Link]

-

Rodrigues, V. Z., et al. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. IUCrData. Available at: [Link]

-

Kairys, V., et al. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. Available at: [Link]

-

Im, W., et al. (2024). Protein-ligand binding affinity prediction using multi-instance learning with docking structures. Frontiers in Molecular Biosciences. Available at: [Link]

-

Mater, A. C., & Jiménez-Luna, J. (2022). DOCKSTRING: Easy Molecular Docking Yields Better Benchmarks for Ligand Design. Journal of Chemical Information and Modeling. Available at: [Link]

- Penning, T. D., et al. (2013). 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-YL]benzenesulfonamide for the treatment of inflammation or an inflammation-associated disorder. Google Patents.

-

Diller, D. J., & Merz, K. M. (2001). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences. Available at: [Link]

-

Schrödinger. (n.d.). Docking and scoring. Schrödinger. Available at: [Link]

-

Anand, K., & Chen, J. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Ballester, P. J., & Mitchell, J. B. (2010). A machine learning approach to predicting protein–ligand binding affinity with applications to molecular docking. Bioinformatics. Available at: [Link]

-

Ashraf, Z., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, and In Silico Studies. Chemistry & Biodiversity. Available at: [Link]

-

BioNome. (2024). Validating Docking Results with Molecular Dynamics Simulation in India. BioNome. Available at: [Link]

-

PubChem. (n.d.). 4-Bromobenzenesulfonamide. PubChem. Available at: [Link]

-

Al-Adhami, J. (2023). Reliable Binding Affinity Prediction of Protein Ligands Combining Molecular Dynamics Simulations and Machine Learning Models. Chalmers University of Technology. Available at: [Link]

-

Liu, Z., et al. (2023). Docking Score ML: Target-Specific Machine Learning Models Improving Docking-Based Virtual Screening in 155 Targets. Journal of Chemical Information and Modeling. Available at: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 90944-62-0: 4-bromo-N,N-diethylbenzenesulfonamide [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. schrodinger.com [schrodinger.com]

- 7. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bionome.in [bionome.in]

- 12. Evaluating Docking Methods for Prediction of Binding Affinities of Small Molecules to the G Protein βγ Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DOCKSTRING: Easy Molecular Docking Yields Better Benchmarks for Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. odr.chalmers.se [odr.chalmers.se]

Thermodynamic Profiling and Thermal Analysis of 4-Bromo-N-(1-ethyl-1H-pyrazol-4-yl)benzenesulfonamide

Executive Summary & Structural Causality

In the development of novel sulfonamide-based therapeutics—particularly those targeting cyclooxygenase (COX) enzymes or specific kinase pathways—the solid-state thermodynamic properties of the active pharmaceutical ingredient (API) dictate its manufacturability, formulation strategy, and ultimate bioavailability. 4-Bromo-N-(1-ethyl-1H-pyrazol-4-yl)benzenesulfonamide (Molecular Formula: C11H12BrN3O2S , MW: ~330.20 g/mol ) is a structurally complex molecule whose thermal behavior is governed by a delicate balance of intermolecular forces.

To understand its melting point and thermodynamic profile, we must deconstruct its structural causality:

-

The Benzenesulfonamide Core: The −SO2NH− moiety is a potent hydrogen-bond donor and acceptor. Unsubstituted benzenesulfonamide exhibits a highly stable crystal lattice with a melting point ( Tm ) of 151–155 °C and an enthalpy of fusion ( ΔHfus ) of 23.74 kJ/mol[1].

-

The 4-Bromo Substituent: The addition of a heavy, highly polarizable bromine atom at the para-position introduces halogen bonding ( σ -hole interactions). This increases the crystal packing density and lattice energy, typically driving the melting point higher than the unsubstituted core.

-

The 1-ethyl-1H-pyrazol-4-yl Group: While the pyrazole nitrogens provide additional hydrogen-bond acceptor sites, the flexible ethyl chain introduces conformational entropy. During the melting process, this flexibility increases the entropy of fusion ( ΔSfus ), which can entropically depress the melting point, counteracting the stabilizing effect of the bromine atom.

Thermodynamic Properties & Phase Behavior

The transition of 4-Bromo-N-(1-ethyl-1H-pyrazol-4-yl)benzenesulfonamide from a crystalline solid to a supercooled liquid, and eventually to an aqueous solution, requires overcoming the lattice energy. Table 1 summarizes the expected thermodynamic parameters based on analogous sulfonamide derivatives[2].

Table 1: Quantitative Thermodynamic Parameters

| Property | Symbol | Expected Range / Baseline | Method of Determination |

| Melting Point | Tm | 160 – 185 °C | DSC (Endothermic Onset) |

| Enthalpy of Fusion | ΔHfus | 25 – 35 kJ/mol | DSC (Peak Integration) |

| Entropy of Fusion | ΔSfus | 60 – 80 J/(mol·K) | Calculated ( ΔHfus/Tm ) |

| Enthalpy of Solution | ΔHsol | 30 – 45 kJ/mol | van't Hoff Plot (Solubility) |

Self-Validating Experimental Protocols

To accurately determine the melting point and thermodynamic properties, empirical data must be gathered using highly controlled, self-validating systems.

Protocol 1: Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold standard for determining Tm and ΔHfus . A heating rate of 10 K/min is explicitly chosen to balance thermal resolution (detecting closely spaced polymorphic transitions) with signal sensitivity[2]. Validation Checkpoint: The system must be calibrated using an Indium standard prior to sample analysis to account for sensor drift and thermal lag[3].

-

Calibration: Run a high-purity Indium standard. Verify that the extrapolated onset temperature is 156.6 ± 0.2 °C and the heat of fusion is 28.45 ± 0.5 J/g. If outside this range, recalibrate the cell constant.

-

Sample Preparation: Accurately weigh 1.5 to 3.0 mg of 4-Bromo-N-(1-ethyl-1H-pyrazol-4-yl)benzenesulfonamide into a standard aluminum crucible. Why 1.5-3.0 mg? Smaller masses prevent thermal gradients within the sample, ensuring a sharp, accurate melting endotherm.

-

Crimping: Seal the crucible with a pinhole lid. The pinhole allows for the release of any volatile impurities or trapped moisture, preventing pressure buildup that could artificially alter the melting point.

-

Thermal Cycle: Equilibrate the sample at 25 °C under a dry Nitrogen ( N2 ) purge (50 mL/min) to prevent oxidative degradation. Heat the sample at 10 K/min from 25 °C to 220 °C.

-

Data Extraction: Calculate the melting point from the extrapolated onset of the endothermic peak, not the peak maximum, as the onset represents the true thermodynamic melting temperature independent of sample mass.

Protocol 2: Thermogravimetric Analysis (TGA)

Causality: To ensure the endotherm observed in DSC is a true melting event and not concurrent with thermal degradation (e.g., cleavage of the sulfonamide bond), TGA is run in tandem[1].

-

Taring: Tare an open alumina crucible on the TGA microbalance.

-

Loading: Add 5.0 – 10.0 mg of the compound.

-

Heating: Heat at 10 K/min under an N2 atmosphere (60 mL/min) up to 500 °C.

-

Validation Checkpoint: Analyze the first derivative of the weight loss curve (DTG). The compound must show <0.5% weight loss prior to the DSC-determined Tm to validate that the DSC endotherm is purely a phase transition.

Protocol 3: Intrinsic Solubility Thermodynamics

Causality: Evaluating the thermodynamics of dissolution relies on the van't Hoff equation. By measuring solubility across a temperature gradient, we extract the enthalpy of solution ( ΔHsol ) and entropy of mixing[4].

-

Saturation: Add excess solid compound to 10 mL of buffered aqueous media (pH 7.4) in sealed glass vials.

-

Equilibration: Place vials in a shaking water bath at five distinct temperatures (e.g., 293.15 K, 298.15 K, 303.15 K, 308.15 K, 313.15 K). Agitate for 48 hours to ensure thermodynamic equilibrium.

-

Phase Separation: Filter the suspension through a 0.22 µm PTFE syringe filter pre-heated to the respective bath temperature to prevent premature precipitation.

-

Quantification: Analyze the filtrate via HPLC-UV to determine the molar solubility ( S ).

-

van't Hoff Analysis: Plot ln(S) versus 1/T . The slope of the linear regression equals −ΔHsol/R (where R is the ideal gas constant). Validation Checkpoint: An R2 value > 0.99 validates that the dissolution mechanism remains constant across the tested temperature range and no polymorphic transitions occurred during equilibration.

Table 2: Standardized Thermal Analysis Workflow Parameters

| Parameter | DSC Specification | TGA Specification |

| Sample Mass | 1.5 – 3.0 mg | 5.0 – 10.0 mg |

| Crucible Type | Aluminum (Crimped, pinhole) | Alumina (Open) |

| Purge Gas | Nitrogen ( N2 ), 50 mL/min | Nitrogen ( N2 ), 60 mL/min |

| Heating Rate | 10 K/min | 10 K/min |

| Calibration Standard | Indium ( Tm = 156.6 °C) | Calcium Oxalate Monohydrate |

Visualizations of Thermodynamic Workflows

The following diagrams map the logical flow of the thermal analysis and the thermodynamic cycle of the compound.

DSC and TGA parallel workflow for validating melting point and enthalpy of fusion.

Thermodynamic cycle mapping the dissolution of the sulfonamide crystal lattice.

References

-

THERMODYNAMICS OF THE MIXING PROCESS OF SEVERAL SODIUM SULFONAMIDES IN ETHANOL + WATER COSOLVENT MIXTURES, SciELO Colombia,[Link]

-

Solubility Measurement and Thermodynamic Modeling for o-Toluenesulfonamide in 16 Solvents from T = 273.15 to 323.85 K, Journal of Chemical & Engineering Data (ACS),[Link]

-

Estimation of the Solubility of Sulfonamides in Aqueous Media from Partition Coefficients and Entropies of Fusion, ResearchGate,[Link]

Sources

Preliminary In Vitro Toxicity Profile of 4-Bromo-n-(1-ethyl-1h-pyrazol-4-yl)benzenesulfonamide: A Technical Guide for Early-Stage De-risking

Executive Summary & Toxicophore Rationale

In early-stage drug discovery, the transition from a screening hit to a viable lead compound requires rigorous in vitro de-risking. 4-Bromo-n-(1-ethyl-1h-pyrazol-4-yl)benzenesulfonamide is a structurally distinct small molecule characterized by a halogenated benzenesulfonamide core linked to an N-ethylated pyrazole ring. While this scaffold offers excellent opportunities for target engagement (frequently explored in kinase and COX-2 inhibition), it presents specific structural alerts that necessitate a targeted toxicological evaluation:

-

The 4-Bromoarene Moiety: The heavy halogen substitution drives high lipophilicity (LogP), which improves passive membrane permeability but simultaneously increases the risk of off-target promiscuity and the potential for CYP450-mediated formation of reactive arene oxides.

-

The Benzenesulfonamide Linker: Sulfonamides are classic pharmacophores but carry a known liability for idiosyncratic hypersensitivity and off-target ion channel blockade (specifically Kv11.1/hERG).

-

The 1-Ethyl-1H-Pyrazole Ring: The sp2-hybridized nitrogen in the pyrazole ring acts as a weak Lewis base, capable of coordinating with the heme iron of Cytochrome P450 enzymes, raising the risk of reversible or time-dependent inhibition (TDI).

This whitepaper outlines the causality-driven, self-validating in vitro protocols required to establish the preliminary toxicity profile of this compound, ensuring high-confidence Go/No-Go decision-making.

Hepatotoxicity & Cytotoxicity Profiling

Causality & Rationale

The liver is the primary site of xenobiotic metabolism. Halogenated sulfonamides can undergo N-hydroxylation or oxidative dehalogenation to form reactive electrophiles that deplete intracellular glutathione (GSH), leading to oxidative stress, mitochondrial uncoupling, and apoptosis. Traditional cell viability assays (e.g., MTT) often fail to detect sub-lethal mechanistic toxicity. Therefore, we employ High-Content Screening (HCS) to capture multiparametric cellular distress before overt cell death occurs.

Self-Validating Protocol: Multiparametric HCS in HepG2 Cells

To ensure the assay is a self-validating system, it must differentiate between baseline biological noise and true compound-induced injury using established reference hepatotoxicants.

-

Cell Culture & Seeding: Seed human hepatocellular carcinoma (HepG2) cells at 10,000 cells/well in collagen-coated 384-well plates. Incubate for 24 hours at 37°C to allow monolayer formation [1].

-

Compound Exposure: Treat cells with 4-Bromo-n-(1-ethyl-1h-pyrazol-4-yl)benzenesulfonamide across a 10-point concentration gradient (0.1 µM to 100 µM).

-

Positive Control: Chlorpromazine (known mitochondrial toxicant).

-

Negative Control: 0.1% DMSO (vehicle baseline).

-

-

Multiplex Fluorescent Staining: After 24h and 72h exposures, load cells with a dye cocktail:

-

Hoechst 33342: Quantifies nuclear condensation (apoptosis) and cell loss.

-

TMRM (Tetramethylrhodamine methyl ester): Measures mitochondrial membrane potential ( ΔΨm ). Loss of signal indicates mitochondrial uncoupling [2].

-

Fluo-4AM: Detects cytosolic free calcium overload.

-

-

Imaging & Analysis: Acquire images using an automated epifluorescence microscope (e.g., 40x objective). Algorithm-driven analysis normalizes fluorescence intensity against the vehicle control.

Caption: High-Content Screening workflow for hepatotoxicity assessment.

Cardiotoxicity Risk Assessment (ICH S7B Compliance)

Causality & Rationale

Lipophilic aromatic rings coupled with sulfonamide linkers perfectly fit the pharmacophore model for binding within the inner vestibule of the Kv11.1 (hERG) potassium channel. Blockade of the rapid delayed rectifier potassium current ( IKr ) prolongs ventricular repolarization, manifesting as QT interval prolongation on an ECG and increasing the risk of Torsades de Pointes (TdP).

Self-Validating Protocol: Automated Patch-Clamp & hiPSC-CMs

Relying solely on hERG binding assays yields high false-positive rates. A tiered, self-validating approach aligns with the1 [3].

-

Tier 1: Automated Patch-Clamp (hERG):

-

Use CHO cells stably expressing the hERG channel.

-

Apply the compound in a step-wise concentration escalation. Measure the fractional block of tail currents elicited by a standard voltage protocol (+40 mV prepulse, -50 mV test pulse).

-

Validation: E-4031 or Amiodarone must produce a >90% block as a positive control.

-

-

Tier 2: hiPSC-CM Microelectrode Array (MEA):

-

If the hERG IC50 is < 10 µM, evaluate the compound on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

-

Measure extracellular field potentials to assess true action potential prolongation, compensating for potential multi-ion channel effects (e.g., concurrent calcium channel block that might mitigate the hERG liability).

-

Caption: Mechanistic pathway of drug-induced cardiotoxicity via hERG blockade.

Genotoxicity Screening (Ames Test)

Causality & Rationale

Compounds containing halogenated aromatic rings must be screened for mutagenicity. The 4-bromo substitution can act as a leaving group during oxidative metabolism, potentially forming DNA-reactive intermediates. The 2 [4] mandates the Bacterial Reverse Mutation Test to detect point mutations (frameshifts and base-pair substitutions).

Self-Validating Protocol: Miniaturized Fluctuation Ames

-

Strain Selection: Utilize histidine-auxotrophic Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and tryptophan-auxotrophic Escherichia coli (WP2 uvrA) to cover all mutation pathways.

-

Metabolic Activation (S9): Because the parent compound may be inert until metabolized, the assay must be conducted in the presence and absence of Aroclor 1254-induced rat liver S9 fraction. This validates the detection of pro-mutagens.

-

Execution: Expose bacteria to the compound (up to 5000 µ g/plate or solubility limit) in a 384-well liquid format. A colorimetric shift (pH indicator) flags wells where reverse mutations have restored amino acid synthesis, allowing bacterial growth.

-

Validation: 2-Aminoanthracene must induce a positive response only in the presence of S9, validating the metabolic competence of the assay.

Metabolic Stability & CYP450 Profiling

Causality & Rationale

The 1-ethyl-1H-pyrazole moiety is a known structural flag for Cytochrome P450 inhibition. The lone pair of electrons on the pyrazole nitrogen can form a coordinate covalent bond with the prosthetic heme iron of CYP enzymes (particularly CYP3A4 and CYP2C9), leading to competitive inhibition. This creates a severe risk for Drug-Drug Interactions (DDIs).

Self-Validating Protocol: LC-MS/MS Cocktail Assay

Following 3 [5], we utilize a high-throughput cocktail approach to assess inhibition across major isoforms simultaneously.

-

Incubation: Incubate Human Liver Microsomes (HLM, 0.1 mg/mL) with the test compound (0.1 to 50 µM) and a cocktail of FDA-recognized probe substrates:

-

Phenacetin (CYP1A2)

-

Diclofenac (CYP2C9)

-

S-mephenytoin (CYP2C19)

-

Dextromethorphan (CYP2D6)

-

Midazolam (CYP3A4)

-

-

Reaction Initiation: Add NADPH (1 mM) to initiate metabolism. Quench the reaction after 10 minutes with ice-cold acetonitrile containing an internal standard.

-

Quantification: Centrifuge and analyze the supernatant via LC-MS/MS to quantify the depletion of probe substrates. Calculate the IC50 for each isoform.

-

Validation: Include selective inhibitors (e.g., Ketoconazole for CYP3A4, Sulfaphenazole for CYP2C9) to ensure assay sensitivity.

Data Synthesis & Go/No-Go Criteria

To facilitate rapid decision-making, the quantitative outputs of the aforementioned protocols are synthesized into a standardized matrix. Below is the structured evaluation framework applied to 4-Bromo-n-(1-ethyl-1h-pyrazol-4-yl)benzenesulfonamide.

| Assay Category | Target / Endpoint | Threshold for Concern (Flag) | Target Profile (Go Criteria) | Mechanistic Implication |

| Cytotoxicity | HepG2 Cell Viability ( IC50 ) | < 10 µM | > 50 µM | General cell death / necrosis |

| Hepatotoxicity | Mitochondrial Potential ( ΔΨm ) | < 30x Cmax margin | No effect up to 50 µM | Uncoupling / oxidative stress |

| Cardiotoxicity | hERG Patch-Clamp ( IC50 ) | < 10 µM | > 30 µM | High risk of QT prolongation |

| Genotoxicity | Ames Test (TA98/TA100) +/- S9 | ≥ 2-fold increase over vehicle | Negative at all doses | Direct DNA damage / mutagenesis |

| DDI Risk | CYP3A4 / CYP2C9 Inhibition ( IC50 ) | < 5 µM | > 20 µM | Heme-coordination by pyrazole |

Conclusion: If 4-Bromo-n-(1-ethyl-1h-pyrazol-4-yl)benzenesulfonamide demonstrates an IC50 < 10 µM in the hERG assay or CYP3A4 inhibition < 5 µM, medicinal chemistry efforts must focus on reducing the lipophilicity of the bromoarene or introducing steric bulk adjacent to the pyrazole nitrogen to hinder heme coordination.

References

- Sigma-Aldrich. Hepatotoxicity Assay, Human HepG2 Cells.

- National Institutes of Health (PMC). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants.

- Creative Bioarray. In Vitro Cardiotoxicity (ICH S7B Guidelines).

- Tox Lab. Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471).

- National Institutes of Health (PMC). Exploration of cytochrome P450 inhibition mediated drug-drug interaction potential (FDA Guidance).

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 3. Exploration of cytochrome P450 inhibition mediated drug-drug interaction potential of kratom alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis and Purification Protocol for 4-Bromo-N-(1-ethyl-1H-pyrazol-4-yl)benzenesulfonamide

Introduction & Scientific Rationale

N-heteroaryl sulfonamides, particularly pyrazole-derived sulfonamides, represent a privileged structural motif in modern drug discovery. They are extensively utilized in the development of N-myristoyltransferase (NMT) inhibitors, which are critical therapeutic targets for antifungal, antiparasitic (e.g., Trypanosoma brucei), and oncology applications[1][2][3].

The target compound, 4-Bromo-N-(1-ethyl-1H-pyrazol-4-yl)benzenesulfonamide , is synthesized via the chemoselective N-sulfonylation of 1-ethyl-1H-pyrazol-4-amine using 4-bromobenzenesulfonyl chloride. This protocol is engineered as a self-validating system , ensuring that researchers can verify the success of each intermediate step through specific physical and analytical checkpoints, minimizing downstream purification failures[3][4].

Mechanistic Pathways & Workflows

The synthesis relies on a nucleophilic acyl substitution mechanism. The electron-rich exocyclic amine of the pyrazole attacks the electrophilic sulfonyl chloride. Pyridine is strategically employed as both the solvent and the base to generate a highly reactive N-sulfonylpyridinium intermediate, which accelerates the reaction while neutralizing the HCl byproduct[2][4].

Workflow for the synthesis of 4-Bromo-N-(1-ethyl-1H-pyrazol-4-yl)benzenesulfonamide.

Mechanism of action for pyrazole sulfonamides in N-Myristoyltransferase (NMT) inhibition.

Materials, Reagents, and Stoichiometry

The following table outlines the quantitative requirements for a standard 5.0 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |

| 1-Ethyl-1H-pyrazol-4-amine | 111.15 | 1.0 | 556 mg | Primary Nucleophile |

| 4-Bromobenzenesulfonyl chloride | 255.52 | 1.05 | 1.34 g | Electrophile |

| Pyridine (Anhydrous) | 79.10 | Solvent | 25.0 mL | Acid Scavenger & Solvent |

| 1.0 M HCl (aq) | - | Excess | ~75 mL | Quench / Pyridine Removal |

| Ethyl Acetate (EtOAc) | 88.11 | - | 3 x 30 mL | Extraction Solvent |

| Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | Desiccant |

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup

-

Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

-

Dissolution : Add 1-ethyl-1H-pyrazol-4-amine (556 mg, 5.0 mmol) to the flask and dissolve in anhydrous pyridine (25.0 mL)[2].

-

Temperature Control : Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

-

Causality Insight: Sulfonylation is highly exothermic. Maintaining 0 °C during the addition prevents the formation of the bis-sulfonylated byproduct (N,N-disulfonylation) and preserves the integrity of the heat-sensitive pyrazole ring[3].

-

Phase 2: Execution & Monitoring

-

Addition : Add 4-bromobenzenesulfonyl chloride (1.34 g, 5.25 mmol) portion-wise over 15 minutes to the stirred solution at 0 °C[1][2].

-

Propagation : Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 16–24 hours[2][4].

-

Validation Checkpoint (Reaction Monitoring) : Withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS or TLC (EtOAc:Hexane 1:1). The reaction is complete when the starting amine peak/spot is entirely consumed and a new product mass (m/z ~330/332) dominates the chromatogram[3].

Phase 3: Quenching & Acidic Workup

-

Quenching : Cool the mixture back to 0 °C and slowly add 20 mL of cold distilled water to quench any unreacted sulfonyl chloride[4].

-

Extraction : Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 30 mL). Combine the organic layers.

-

Pyridine Removal (Critical Step) : Wash the combined organic layer with 1.0 M HCl (aq) (3 x 25 mL)[4].

-

Causality Insight: Pyridine has a high boiling point (115 °C) and will co-elute with the product during chromatography. The acidic wash protonates pyridine into water-soluble pyridinium chloride, forcing it entirely into the aqueous phase[4].

-

Validation Checkpoint: Spot the organic layer on a TLC plate and view under a 254 nm UV lamp. If a heavy, streaky baseline spot persists, residual pyridine is present. Perform an additional 1.0 M HCl wash until the baseline is clean.

-

-

Final Wash & Drying : Wash the organic layer with saturated brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product[3][4].

Phase 4: Purification

-

Flash Chromatography : Dry-load the crude residue onto silica gel. Purify via flash column chromatography using a gradient of 20% to 50% EtOAc in Hexanes[4].

-

Isolation : Pool the fractions containing the pure product (identified via TLC, Rf ≈ 0.45) and evaporate the solvent to yield 4-Bromo-N-(1-ethyl-1H-pyrazol-4-yl)benzenesulfonamide as an off-white solid.

Analytical Characterization (Self-Validation Data)

To confirm the structural integrity and purity of the synthesized compound, compare your analytical results against these expected diagnostic signals:

| Analytical Method | Expected Signal / Value | Diagnostic Significance |

| LC-MS (ESI+) | m/z [M+H]⁺ ≈ 330.0 & 332.0 (1:1 ratio) | Confirms the exact mass and the presence of one Bromine atom (characteristic 1:1 isotope pattern). |

| ¹H NMR (DMSO-d₆) | δ ~10.20 (s, 1H, NH ) | Confirms the formation of the secondary sulfonamide (exchangeable proton). |

| ¹H NMR (DMSO-d₆) | δ 7.80 – 7.65 (m, 4H, Ar-H ) | Confirms the para-substituted bromobenzene ring (classic A₂B₂ spin system). |

| ¹H NMR (DMSO-d₆) | δ 7.55, 7.15 (2 x s, 2H, Pyrazole-H ) | Confirms the intact pyrazole core structure. |

| ¹H NMR (DMSO-d₆) | δ 4.05 (q, 2H), 1.35 (t, 3H) | Confirms the presence of the N-ethyl aliphatic chain. |

References

-

[4] The Journal of Organic Chemistry - ACS Publications. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Available at: [Link]

-

[1] Google Patents. WO2010026365A1 - N-myristoyl transferase inhibitors. Available at:

-

[2] Semantic Scholar. Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors. Available at:[Link]

Sources

Preparation of Stable DMSO Stock Solutions of 4-Bromo-n-(1-ethyl-1h-pyrazol-4-yl)benzenesulfonamide: An Application Note and Protocol

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and stability assessment of dimethyl sulfoxide (DMSO) stock solutions of the research compound 4-Bromo-n-(1-ethyl-1h-pyrazol-4-yl)benzenesulfonamide. This document is intended for researchers, scientists, and drug development professionals who require reliable and reproducible experimental results. The protocols outlined herein are designed to ensure the integrity and stability of the compound in solution, a critical factor for the validity of any downstream biological or chemical assay. We will delve into the rationale behind each step, from solvent selection to long-term storage and stability verification, empowering the researcher to generate high-quality, dependable data.

Introduction: The Criticality of Stock Solution Integrity

The reproducibility of scientific experiments hinges on the quality and consistency of the reagents used. For small molecules like 4-Bromo-n-(1-ethyl-1h-pyrazol-4-yl)benzenesulfonamide, which are often investigated for their biological activity, the preparation of a stable and accurately concentrated stock solution is a foundational step.[1] Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery and life sciences due to its exceptional ability to dissolve a wide array of organic compounds.[1][2] However, the very properties that make DMSO an excellent solvent also present challenges, including its hygroscopicity and potential to mediate compound degradation.[1][3]

This guide provides a robust framework for establishing a reliable protocol for 4-Bromo-n-(1-ethyl-1h-pyrazol-4-yl)benzenesulfonamide, a compound with a sulfonamide functional group. While specific stability data for this particular molecule is not extensively documented, the principles and methodologies outlined are based on established best practices for handling small molecules in DMSO.[4][5][6] Adherence to these protocols will mitigate risks such as compound precipitation, degradation, and concentration inaccuracies, thereby ensuring the integrity of your experimental outcomes.

Pre-Protocol Considerations: Understanding the Compound and Solvent

Before proceeding with the preparation of the stock solution, it is imperative to understand the key characteristics of both the solute and the solvent.

Physicochemical Properties of 4-Bromo-n-(1-ethyl-1h-pyrazol-4-yl)benzenesulfonamide

While detailed experimental data is limited, the structure of 4-Bromo-n-(1-ethyl-1h-pyrazol-4-yl)benzenesulfonamide suggests it is a moderately lipophilic, solid organic compound. The presence of the sulfonamide group and aromatic rings contributes to its chemical properties.[7][8][9] An initial small-scale solubility test is always recommended to confirm its solubility in DMSO at the desired concentration.

The Nature of DMSO as a Solvent

DMSO is a powerful, polar aprotic solvent.[1] However, several of its properties require careful management:

-

Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[1] This absorbed water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation.[1] It is therefore crucial to use anhydrous DMSO and to handle it in a manner that minimizes exposure to air.

-

Reactivity: While generally considered inert, DMSO can act as a mild oxidizing agent and can participate in certain chemical reactions, particularly at elevated temperatures or in the presence of acidic or basic impurities.[3][10] It can also decompose near its boiling point (189 °C), a process that can be catalyzed by acids and bases at lower temperatures.[10][11][12]

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to compound degradation and increased moisture absorption.[1] This underscores the importance of preparing single-use aliquots.

Materials and Reagents

To ensure the highest quality and stability of your stock solution, it is essential to use high-purity materials and calibrated equipment.

| Item | Specifications | Rationale for Specification |

| Compound | 4-Bromo-n-(1-ethyl-1h-pyrazol-4-yl)benzenesulfonamide (solid form) | High purity is essential for accurate concentration determination. |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered | Minimizes water content to prevent compound precipitation and degradation.[1] |

| Vials/Tubes | Amber glass or polypropylene screw-cap vials with PTFE-lined caps | Protects from light to prevent photodegradation and provides a tight seal to minimize moisture absorption.[3] |

| Pipettes | Calibrated micropipettes and sterile, nuclease-free tips | Ensures accurate volume measurements for precise concentration. |

| Balance | Analytical balance with a readability of at least 0.1 mg | Necessary for accurate weighing of the compound. |

| Vortex Mixer | Standard laboratory vortex mixer | Facilitates efficient dissolution of the compound. |

| Sonicator | Optional: Water bath or probe sonicator | Can aid in the dissolution of sparingly soluble compounds. |

| Personal Protective Equipment (PPE) | Safety glasses, lab coat, and appropriate chemical-resistant gloves | DMSO can facilitate the absorption of substances through the skin.[10][13] |

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of 4-Bromo-n-(1-ethyl-1h-pyrazol-4-yl)benzenesulfonamide. The concentration can be adjusted as needed, with corresponding adjustments to the calculations.

Step-by-Step Procedure

-

Pre-weighing Preparation: Before opening the vial containing the compound, centrifuge it briefly to ensure all the powder is at the bottom.[14]

-

Calculation of Required Mass:

-

Determine the molecular weight (MW) of 4-Bromo-n-(1-ethyl-1h-pyrazol-4-yl)benzenesulfonamide.

-

Calculate the mass of the compound required to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x MW ( g/mol )

-

-

Weighing the Compound:

-

Place a sterile, labeled microcentrifuge tube or vial on the analytical balance and tare it.

-

Carefully add the calculated mass of the compound to the tube.

-

-

Adding the Solvent:

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the compound.

-

-

Dissolution:

-

Tightly cap the tube and vortex for 30-60 seconds to facilitate dissolution.

-

Visually inspect the solution to ensure the compound has completely dissolved. If particulates are still visible, continue vortexing or sonicate briefly in a water bath. Gentle warming to 37°C may also aid dissolution for compounds that are not temperature-sensitive.[1]

-

-

Aliquoting and Storage:

-

Once the compound is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled amber vials or polypropylene tubes.[1][14] This is a critical step to avoid repeated freeze-thaw cycles.[1]

-

Store the aliquots at -20°C for short- to medium-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][14][15][16] Protect the aliquots from light.[3]

-

Visual Workflow for Stock Solution Preparation

Caption: Workflow for preparing a stable DMSO stock solution.

Protocol for Assessing Stock Solution Stability

It is crucial to verify the stability of the stock solution under your specific storage conditions, especially for a novel or less-characterized compound. A common method for this is using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6]

Stability Study Design

-

Prepare a fresh stock solution as described in Section 4.

-

Time-Zero Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for your analytical method and analyze it. This will serve as your baseline (100% integrity).

-

Storage: Store the remaining aliquots under your intended long-term storage conditions (e.g., -20°C and -80°C) and, if desired, under stressed conditions (e.g., 4°C and room temperature) to accelerate degradation.

-

Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition, thaw it, and analyze it using the same analytical method as the T=0 sample.

-

Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the peak area and/or the appearance of new peaks indicates degradation.

Visual Representation of Stability Assessment

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CAS 90944-62-0: 4-bromo-N,N-diethylbenzenesulfonamide [cymitquimica.com]

- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The effect of room-temperature storage on the stability of compounds in DMSO [cn.yufenggp.com]

- 14. captivatebio.com [captivatebio.com]

- 15. medchemexpress.cn [medchemexpress.cn]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Note: In Vitro Cell Viability Assay Protocols for 4-Bromo-N-(1-ethyl-1H-pyrazol-4-yl)benzenesulfonamide

Introduction & Mechanistic Rationale

Pyrazole-benzenesulfonamide hybrids represent a distinctive class of heterocyclic compounds that synergistically combine the pharmacological versatility of the pyrazole scaffold with the enzyme-inhibitory prowess of benzenesulfonamides 1[1]. The compound 4-Bromo-N-(1-ethyl-1H-pyrazol-4-yl)benzenesulfonamide serves as a highly targeted synthetic building block within this class.

Mechanistically, these hybrids are renowned for their selective inhibition of tumor-associated enzymes, most notably Carbonic Anhydrase IX (hCA IX) and matrix metalloproteinases (MMPs), which are critical for tumor survival and metastasis1[1]. In the hypoxic tumor microenvironment, hCA IX is upregulated to manage intracellular pH. By binding to the active site of hCA IX, pyrazole-benzenesulfonamides block proton efflux, triggering severe intracellular acidification and subsequent apoptosis2[2]. Furthermore, related derivatives have demonstrated potent antileishmanial profiles, making this scaffold highly relevant for both oncology and infectious disease research 3[3].

Fig 1: Mechanistic pathway of pyrazole-benzenesulfonamide hybrids targeting hCA IX in tumors.

Pre-Assay Considerations & Self-Validating Design

To ensure scientific integrity, the experimental design must operate as a self-validating system. Do not merely execute steps; understand the causality behind the assay conditions:

-

Solvent Toxicity & Causality: 4-Bromo-N-(1-ethyl-1H-pyrazol-4-yl)benzenesulfonamide is highly hydrophobic, requiring 100% dimethyl sulfoxide (DMSO) for stock solubilization. However, DMSO concentrations exceeding 0.5% (v/v) induce lipid bilayer permeabilization, leading to artifactual cytotoxicity 4[4].

-

Edge Effect Mitigation: Evaporation in the peripheral wells of a 96-well plate increases local osmolarity, stressing cells and skewing viability data.

-

Protocol Standard: Never seed cells in the outer perimeter wells. Fill them with 200 µL of sterile PBS to act as an evaporation barrier.

-

-

Orthogonal Validation: The colorimetric MTT assay relies on the reduction of tetrazolium salts by active mitochondrial dehydrogenases4[4]. If the pyrazole compound directly alters mitochondrial enzyme activity without causing immediate cell death, MTT results will yield false positives for cytotoxicity. Therefore, an orthogonal ATP-based luminescence assay must be run in parallel to confirm that metabolic signal reduction correlates with true cellular ATP depletion.

Reference Quantitative Data

To guide dose-response planning, the following table summarizes the cytotoxic and inhibitory activity (IC50/CC50 values) of representative pyrazole-benzenesulfonamide hybrids against various biological targets.

| Compound Class / Target Focus | Cell Line / Organism | Assay Type | IC50 / CC50 Value | Source |

| Pyrazole-benzenesulfonamide (hCA IX) | HSC-2 (Human Oral Squamous Cell) | MTT | 37.7 - 58.1 µM | [2] |

| 4-(1H-pyrazol-1-yl)benzenesulfonamide | L. infantum (Parasite) | Viability | 59.0 - 70.0 µM | [3] |

| Pyrazole benzamide derivatives | A549 (Lung Cancer) | MTT | 3.9 - 35.5 µM | [4] |

Experimental Protocols

Fig 2: Standardized workflow for in vitro cell viability assessment using orthogonal assays.

Phase 1: Compound Preparation

-

Stock Solution: Dissolve 4-Bromo-N-(1-ethyl-1H-pyrazol-4-yl)benzenesulfonamide in 100% molecular-grade DMSO to create a 10 mM to 50 mM stock solution 4[4]. Vortex and gently warm (37°C) if necessary to ensure complete dissolution.

-

Aliquoting: Store the stock solution at -20°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.

-